

JNJ-40255293 Oral Administration: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: JNJ-40255293

Cat. No.: B1673068

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40255293 is a potent and selective dual antagonist of the adenosine A2A and A1 receptors.[1][2][3] It has demonstrated efficacy in various preclinical models, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1][2][3] As an orally bioavailable compound, **JNJ-40255293** offers a convenient route of administration for in vivo studies. These application notes provide detailed guidelines and protocols for the oral administration of **JNJ-40255293** to support robust and reproducible preclinical research.

Data Presentation

In Vivo Efficacy and Receptor Occupancy

The following tables summarize the key in vivo efficacy and receptor occupancy data for **JNJ-40255293** following oral administration in rodents.

| Parameter | Species | Value | Model/Assay | Reference |
|-------------------------------|---------|------------------|----------------------------|---|
| A2A Receptor Occupancy (ED50) | Rat | 0.21 mg/kg, p.o. | In vivo receptor binding | [1] [2] [3] |
| A1 Receptor Occupancy (ED50) | Rat | 2.1 mg/kg, p.o. | In vivo receptor binding | [1] [2] [3] |
| Plasma EC50 for A2A Occupancy | Rat | 13 ng/mL | Ex vivo receptor binding | [1] [2] [3] |
| Minimum Effective Dose (EEG) | Rat | 0.63 mg/kg, p.o. | Sleep-wake encephalography | [1] [2] [3] |

Behavioral Effects in Preclinical Models of Parkinson's Disease

| Effect | Species | Model | Effective Dose Range (p.o.) | Reference |
|--|---------|------------------------------|-----------------------------|---|
| Reversal of Haloperidol-induced Catalepsy | Rat | Dopamine D2 antagonist model | Not specified | [1] [2] [3] |
| Reversal of Haloperidol-induced Hypolocomotion | Mouse | Dopamine D2 antagonist model | 0.1 - 10 mg/kg | |
| Potentialiation of L-DOPA effects | Rat | 6-OHDA lesion model | Not specified | [1] [2] [3] |
| Reversal of Reserpine-induced Hypolocomotion | Rat | VMAT inhibitor model | Not specified | [1] [2] [3] |
| Potentialiation of Apomorphine-induced Agitation | Rat | Dopamine agonist model | Not specified | [1] [2] [3] |

Experimental Protocols

Formulation for Oral Administration (p.o.)

A common vehicle for the oral administration of **JNJ-40255293** in preclinical studies is a solution composed of DMSO, PEG300, Tween-80, and saline.

Materials:

- **JNJ-40255293** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

Protocol for a 1 mg/mL Solution:

- Dissolve **JNJ-40255293** in DMSO: Prepare a stock solution by dissolving **JNJ-40255293** in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of **JNJ-40255293** in 1 mL of DMSO.
- Add PEG300: In a separate tube, for every 1 mL of the final formulation, add 400 µL of PEG300.
- Add Tween-80: To the PEG300, add 50 µL of Tween-80 and mix thoroughly.
- Combine and Add Saline: Add 100 µL of the **JNJ-40255293**/DMSO stock solution to the PEG300/Tween-80 mixture. Mix well.
- Final Volume Adjustment: Add 450 µL of sterile saline to bring the final volume to 1 mL.
- Vortex: Vortex the final solution until it is clear and homogenous.

Note: The final concentration of DMSO in this formulation is 10%. Adjust the initial stock concentration and volumes as needed for your desired final dose, ensuring the final percentage of each vehicle component is well-tolerated by the animal model.

Protocol for Oral Gavage in Rodents

Materials:

- Prepared **JNJ-40255293** formulation
- Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
- Syringes
- Animal scale

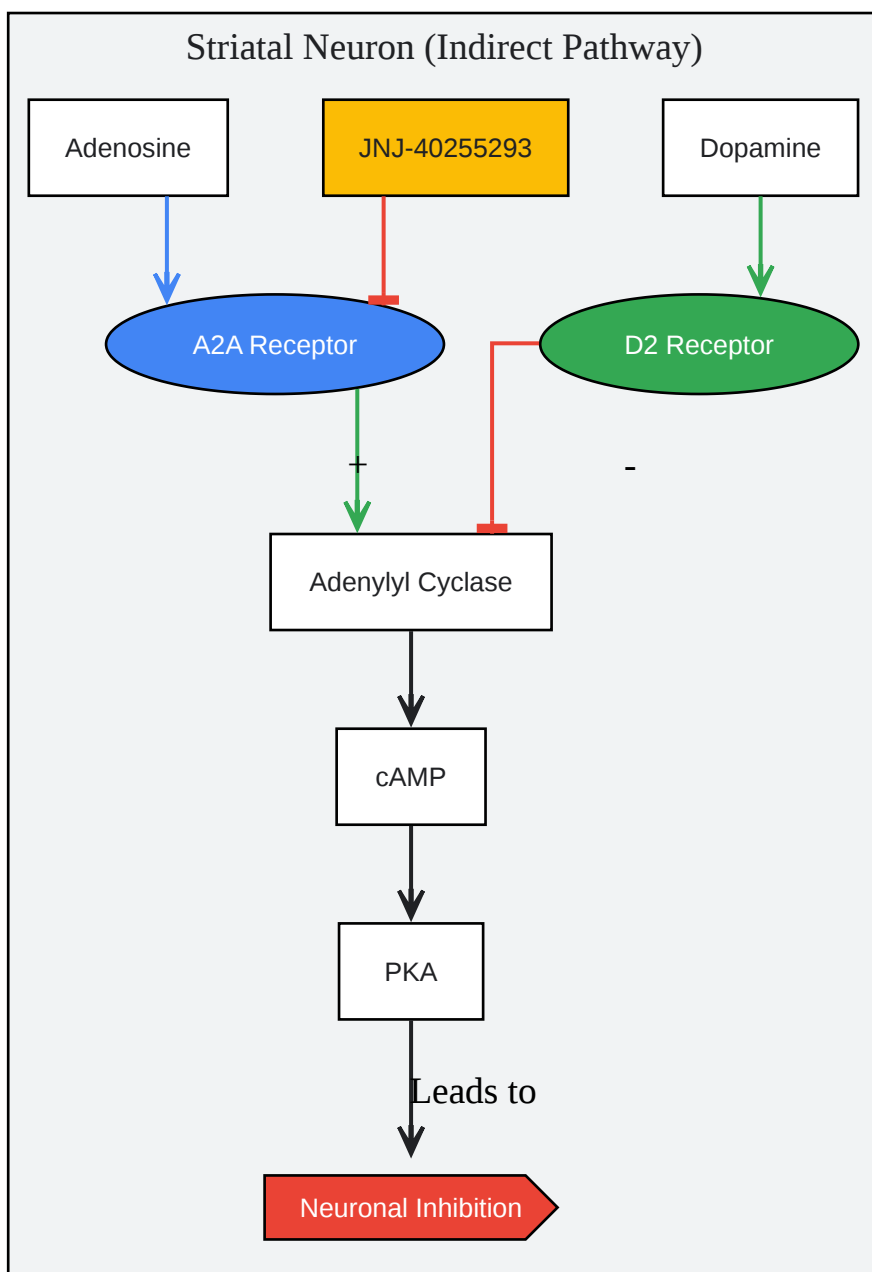
Procedure:

- **Animal Preparation:** Weigh the animal to determine the correct volume of the drug formulation to administer. A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
- **Syringe Preparation:** Draw the calculated volume of the **JNJ-40255293** formulation into the syringe. Ensure there are no air bubbles.
- **Animal Restraint:** Gently but firmly restrain the animal to prevent movement and injury. For mice, scruff the neck and back to immobilize the head and body. For rats, a similar but larger grip is required.
- **Gavage Needle Insertion:** Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
- **Administration:** Once the needle is correctly positioned in the esophagus, slowly administer the solution.
- **Post-Administration Monitoring:** After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Signaling Pathway and Experimental Workflow

JNJ-40255293 Mechanism of Action

JNJ-40255293 acts as an antagonist at both A2A and A1 adenosine receptors. In the striatum, A2A receptors are highly expressed on the indirect pathway medium spiny neurons, where they form heteromers with dopamine D2 receptors. Adenosine, acting on A2A receptors, has an opposing effect to dopamine, which acts on D2 receptors. By blocking the A2A receptor, **JNJ-40255293** can potentiate dopamine signaling, which is beneficial in conditions of dopamine depletion like Parkinson's disease.

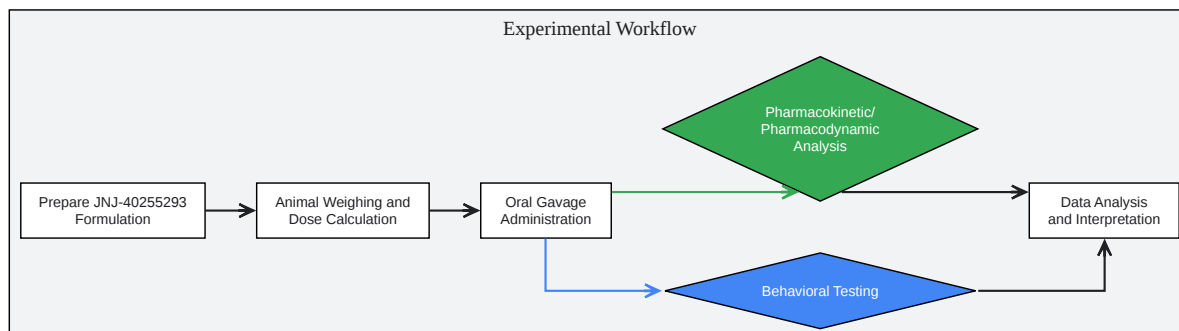


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Caption: **JNJ-40255293** blocks A2A receptors, modulating dopamine signaling.

Experimental Workflow for In Vivo Oral Administration Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with orally administered **JNJ-40255293**.



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Caption: Workflow for oral administration of **JNJ-40255293** in vivo.

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